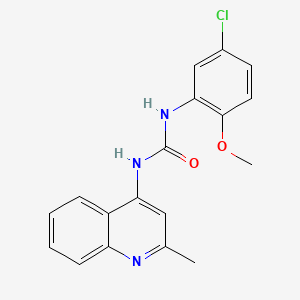
PQ401
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PQ 401 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying urea derivatives and their reactivity.
Biology: Investigated for its role in inhibiting the insulin-like growth factor receptor, which is involved in cell growth and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially breast cancer, by inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
Target of Action
PQ401 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapeutics .
Mode of Action
This compound inhibits IGF-1R signaling by suppressing IGF-stimulated IGF-1R autophosphorylation . This inhibition disrupts the downstream signaling pathways activated by IGF-1R, thereby inhibiting cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IGF-1R signaling pathway. By inhibiting IGF-1R autophosphorylation, this compound disrupts the activation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation .
Pharmacokinetics
Its effectiveness in inhibiting igf-i-stimulated growth of mcf-7 cells suggests that it may have favorable bioavailability .
Result of Action
This compound has been shown to effectively inhibit the growth of MCF-7 breast cancer cells both in vitro and in vivo . Additionally, it has been reported to induce caspase-mediated apoptosis , a form of programmed cell death, further contributing to its anti-cancer effects .
Biochemische Analyse
Biochemical Properties
PQ401 inhibits IGF-I-stimulated IGF-IR autophosphorylation with an IC50 of 12.0 μM in a series of studies in MCF-7 cells . This interaction with the IGF-1R signaling pathway is crucial as it plays a significant role in cellular growth and proliferation .
Cellular Effects
In MCF-7 cells, a type of breast cancer cell, this compound has been shown to inhibit cell proliferation and induce caspase-mediated apoptosis . Furthermore, it has been found to decrease cellular motility in triple-negative breast cancer cells . In the context of bacterial cells, this compound has been reported to kill both antibiotic-resistant and nongrowing antibiotic-tolerant Staphylococcus aureus by lipid bilayer disruption .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of the IGF-IR kinase domain . This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis . In bacterial cells, this compound disrupts the lipid bilayer, leading to cell death .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound are not widely reported, it has been noted that this compound shows rapid killing kinetics against bacterial cells . This suggests that the effects of this compound can be observed shortly after administration.
Dosage Effects in Animal Models
In animal models, this compound has been shown to result in a significant dose-dependent reduction in tumor growth . Specifically, in female mice implanted with MCNeuA tumor cells, administration of this compound at doses of 50 or 100 mg/kg thrice a week led to a significant reduction in tumor growth .
Metabolic Pathways
Given its role as an IGF-1R inhibitor, it is likely that it impacts pathways related to cellular growth and proliferation .
Transport and Distribution
Given its ability to disrupt lipid bilayers in bacterial cells, it may be distributed via interaction with lipid structures within the cell .
Subcellular Localization
Given its role as an IGF-1R inhibitor, it is likely that it interacts with IGF-1R at the cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PQ 401 beinhaltet die Reaktion von 5-Chlor-2-Methoxyanilin mit 2-Methyl-4-Chinolincarbonsäure, um das entsprechende Harnstoffderivat zu bilden. Die Reaktion erfordert typischerweise die Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von PQ 401 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
PQ 401 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Methoxygruppen am Phenylring. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Harnstoffderivate ergeben, während Oxidationsreaktionen zur Bildung von Chinolin-N-Oxiden führen können .
Wissenschaftliche Forschungsanwendungen
PQ 401 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung für die Untersuchung von Harnstoffderivaten und ihrer Reaktivität verwendet.
Biologie: Untersucht auf seine Rolle bei der Hemmung des Insulin-ähnlichen Wachstumsfaktorrezeptors, der an Zellwachstum und -proliferation beteiligt ist.
Medizin: Untersucht als potenzieller Therapeutika zur Behandlung von Krebs, insbesondere Brustkrebs, durch Hemmung des Wachstums von Krebszellen.
Wirkmechanismus
PQ 401 übt seine Wirkungen aus, indem es den Insulin-ähnlichen Wachstumsfaktorrezeptor (IGF1R) hemmt. Es unterdrückt die IGF-stimulierte IGF-IR-Autophosphorylierung, die ein entscheidender Schritt im Signalweg ist, der Zellwachstum und -überleben fördert. Durch die Blockierung dieses Signalwegs hemmt PQ 401 effektiv die Proliferation von Krebszellen, insbesondere bei Brustkrebs .
Analyse Chemischer Reaktionen
Types of Reactions
PQ 401 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the phenyl ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation reactions can lead to the formation of quinoline N-oxides .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PQ 402: Ein weiteres Harnstoffderivat mit ähnlichen hemmenden Wirkungen auf IGF1R.
PQ 403: Eine strukturell verwandte Verbindung mit Modifikationen am Phenylring.
PQ 404: Ein Derivat mit unterschiedlichen Substituenten am Chinolinring.
Einzigartigkeit
PQ 401 ist aufgrund seiner spezifischen Struktur einzigartig, die eine effektive Hemmung von IGF1R ermöglicht. Seine hohe Potenz und Selektivität machen es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen. Im Vergleich zu ähnlichen Verbindungen hat PQ 401 eine überlegene Wirksamkeit bei der Hemmung des Wachstums von Brustkrebszellen gezeigt .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWOZUPHDKFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173352 | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196868-63-0 | |
| Record name | PQ-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PQ401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PQ-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


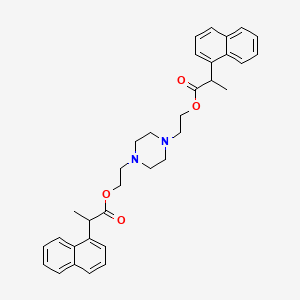

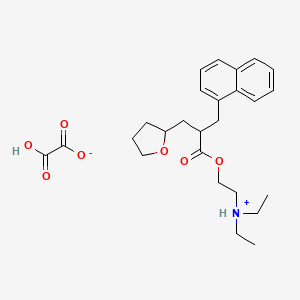

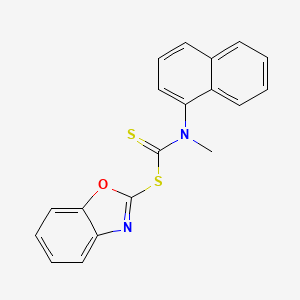
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/structure/B1677913.png)




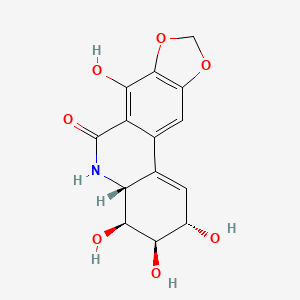
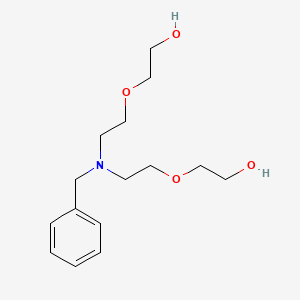
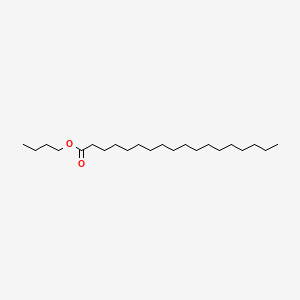
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
